AM-6494

BACE1 inhibition Alzheimer's disease biochemical IC₅₀

AM-6494 (Compound is a synthetic organic small-molecule β-secretase 1 (BACE1) inhibitor belonging to the cyclopropylthiazine structural class, discovered and optimized by Amgen. It exhibits sub-nanomolar biochemical potency against BACE1 (IC₅₀ = 0.4 nM) with 47-fold selectivity over the structurally related aspartyl protease BACE2 (IC₅₀ = 18.6 nM), a profile that translates to the absence of BACE2-mediated skin/fur hypopigmentation in a 13-day mouse model.

Molecular Formula C22H21F2N5O3S
Molecular Weight 473.5 g/mol
Cat. No. B15619981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-6494
Molecular FormulaC22H21F2N5O3S
Molecular Weight473.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1
InChIKeyIPUJINDWAGRAHN-KNXBSLHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AM-6494 for BACE1 Inhibition: Potency, Selectivity, and In Vivo Pharmacology Baseline for Alzheimer's Disease Research Procurement


AM-6494 (Compound 20) is a synthetic organic small-molecule β-secretase 1 (BACE1) inhibitor belonging to the cyclopropylthiazine structural class, discovered and optimized by Amgen [1]. It exhibits sub-nanomolar biochemical potency against BACE1 (IC₅₀ = 0.4 nM) with 47-fold selectivity over the structurally related aspartyl protease BACE2 (IC₅₀ = 18.6 nM), a profile that translates to the absence of BACE2-mediated skin/fur hypopigmentation in a 13-day mouse model [1]. AM-6494 demonstrates oral bioavailability and produces robust, sustained reductions of cerebrospinal fluid (CSF) and brain Aβ₄₀ levels in both rat and cynomolgus monkey pharmacodynamic models, supporting its advancement to preclinical development [1]. A co-crystal structure with human BACE1 has been deposited at 1.85 Å resolution (PDB: 6PZ4) [2].

Why Generic BACE1 Inhibitor Substitution Fails: AM-6494's Differentiated Potency–Selectivity–Tolerability Triad


BACE1 inhibitors cannot be treated as interchangeable commodities in research procurement because the BACE1/BACE2 selectivity ratio directly governs whether a compound induces mechanism-based hypopigmentation toxicity in vivo [1]. Many clinical-stage BACE1 inhibitors—including verubecestat (BACE2 Ki = 0.38 nM, more potent than its BACE1 Ki of 2.2 nM) and lanabecestat (BACE1/BACE2 equipotent, both Ki < 1 nM)—exhibit poor or inverse BACE2 selectivity, resulting in melanosome disruption and skin/fur color changes in preclinical models [1]. Conversely, ultra-selective inhibitors such as BACE1-IN-4 (BACE2 IC₅₀ = 2090 nM) sacrifice on-target potency (BACE1 IC₅₀ = 3.8 nM) and lack comprehensive in vivo PD validation . AM-6494 occupies a uniquely optimized position with single-digit sub-nanomolar BACE1 potency combined with a 47-fold BACE2 selectivity window that is sufficient to spare BACE2 function in vivo—a combination not replicated by any single comparator compound with equivalent cross-species PK/PD characterization [1].

AM-6494 Product-Specific Quantitative Differentiation Evidence: Potency, Selectivity, In Vivo Tolerability, and Cross-Species PD


Biochemical BACE1 Inhibitory Potency: AM-6494 vs. Clinical-Stage and Tool BACE1 Inhibitors

AM-6494 inhibits recombinant human BACE1 with an IC₅₀ of 0.4 nM in a biochemical enzymatic assay [1]. This represents an approximately 18-fold greater potency than PF-06751979 (BACE1 binding IC₅₀ = 7.3 nM), approximately 10-fold greater than BACE1-IN-4 (IC₅₀ = 3.8 nM), and approximately 28-fold greater than umibecestat/CNP520 (IC₅₀ = 11 nM) when compared across published biochemical assay formats . Among BACE1 inhibitors with comprehensive in vivo characterization, AM-6494 exhibits the lowest reported biochemical IC₅₀ value [1].

BACE1 inhibition Alzheimer's disease biochemical IC₅₀ cyclopropylthiazine enzyme potency

BACE2 Selectivity Ratio and In Vivo Hypopigmentation Avoidance: Quantitative Translation of Selectivity into Tolerability

AM-6494 exhibits a biochemical BACE2/BACE1 IC₅₀ ratio of 47 (BACE2 IC₅₀ = 18.6 nM; BACE1 IC₅₀ = 0.4 nM) [1]. This 47-fold selectivity window was sufficient to produce no skin/fur color change in a 13-day mouse hypopigmentation study, an established in vivo model for detecting BACE2-mediated melanosome toxicity [1][2]. In contrast, verubecestat is more potent on BACE2 (Ki = 0.38 nM) than BACE1 (Ki = 2.2 nM), corresponding to an inverse selectivity ratio of ~0.17 . Lanabecestat is essentially equipotent (BACE1 Ki ≈ 0.4 nM; BACE2 Ki ≈ 0.8 nM; ratio ≈ 2) . Umibecestat shows only ~3-fold selectivity (BACE1 IC₅₀ = 11 nM; BACE2 IC₅₀ = 30 nM) . BACE1-IN-4 achieves ~550-fold selectivity but with substantially weaker absolute BACE1 potency (3.8 nM vs. 0.4 nM) .

BACE2 selectivity hypopigmentation melanosome in vivo tolerability therapeutic window

Cross-Species Pharmacodynamic Efficacy: CSF and Brain Aβ₄₀ Reduction in Rat and Cynomolgus Monkey

AM-6494, administered orally, produced robust and sustained reductions of CSF and brain Aβ₄₀ levels in both rat and cynomolgus monkey pharmacodynamic models [1]. Cross-species BACE1 inhibitory activity has been confirmed in rat (IC₅₀ ≈ 0.62 nM), mouse (IC₅₀ ≈ 0.36 nM), dog, and monkey assays, with IC₅₀ values similar to the human enzyme [2]. In vivo pharmacokinetic data are available in rat, dog, and cynomolgus monkey, demonstrating consistent oral bioavailability across species [1][2]. This breadth of cross-species PD characterization distinguishes AM-6494 from tool compounds such as BACE1-IN-4 and PF-06751979, for which multi-species in vivo PD data are not published at comparable depth .

pharmacodynamics Aβ40 reduction cerebrospinal fluid brain amyloid cross-species translation

Off-Target Selectivity Profile Against Aspartyl Protease Family Members: Cathepsin D, Cathepsin E, Pepsin, and Renin

AM-6494 was profiled against a panel of related aspartyl proteases, demonstrating IC₅₀ values of 137 nM for cathepsin D, 1377 nM for cathepsin E, 686 nM for pepsin, and 678 nM for renin [1][2]. This corresponds to >340-fold selectivity over cathepsin D, >3,400-fold over cathepsin E, >1,700-fold over pepsin, and >1,600-fold over renin relative to the BACE1 IC₅₀ [1]. Cathepsin D off-target activity has been specifically implicated in the ocular toxicity observed with certain BACE1 inhibitors in preclinical models [3], making this selectivity dimension directly relevant to in vivo tolerability. Verubecestat is also reported as inactive against cathepsin D, cathepsin E, pepsin, and renin, but suffers from inverse BACE2 selectivity .

off-target selectivity cathepsin D aspartyl protease ocular toxicity therapeutic index

Structural Basis of Differentiation: Co-Crystal Structure at 1.85 Å Resolution and Binding Mode Comparison with Umibecestat

The co-crystal structure of AM-6494 bound to human BACE1 has been solved at 1.85 Å resolution (PDB: 6PZ4), providing atomic-level detail of the inhibitor–enzyme interaction [1]. A comparative molecular dynamics study by Ugbaja et al. (2022) demonstrated that AM-6494 exhibits higher binding affinity at BACE1 than umibecestat (CNP520), with van der Waals interactions as the dominant energetic contributor [2]. Critically, AM-6494 binding induces effective closure of the β-hairpin flap covering the BACE1 active site, whereas umibecestat binding results in a predominantly semi-open to closed conformational alternation—a mechanistic difference that computationally explains AM-6494's superior inhibitory potency [2]. This structural information is publicly available and can be directly leveraged for structure-based design and molecular modeling.

co-crystal structure BACE1 binding mode PDB 6PZ4 molecular dynamics structure-based drug design

Preclinical Development Advancement and Data Package Maturity Relative to Tool Compound Alternatives

On the basis of a compelling integrated data package—encompassing biochemical potency, BACE2 selectivity, off-target aspartyl protease profiling, multi-species PK, dual-species in vivo PD, and hypopigmentation tolerability—AM-6494 was advanced to formal preclinical development by Amgen [1]. This development-stage designation implies that the compound has passed internal gatekeeping criteria for purity, formulation, pharmacokinetics, toxicology, and manufacturability that exceed those typically associated with research tool compounds [1]. The Chemical Probes Portal rates AM-6494 favorably with in-cell and in-model-organism validations, noting that it 'appears to be the most potent molecule against BACE1 with detailed in vivo pharmacokinetic profiles across rat, dog and monkey' among available BACE1-selective small molecules [2]. Competing BACE1 probes such as PF-06751979 and BACE1-IN-4 have not been advanced to preclinical development and lack equivalent multi-species validation depth .

preclinical development data package maturity investigational compound BACE1 probe research tool qualification

Optimal Research and Industrial Application Scenarios for AM-6494 Based on Quantitative Differentiation Evidence


In Vivo Alzheimer's Disease Pharmacodynamic Studies Requiring BACE2-Sparing Selectivity to Avoid Confounding Hypopigmentation Toxicity

AM-6494 is the preferred BACE1 inhibitor for rodent and non-human primate PD studies where BACE2-mediated hypopigmentation would confound phenotypic readouts or compromise animal welfare. The 47-fold BACE2 selectivity ratio, validated in a 13-day mouse hypopigmentation study with no skin/fur color change, provides experimentally confirmed BACE2 sparing that clinical-stage comparators (verubecestat, lanabecestat) cannot offer due to their poor or inverse BACE2 selectivity [1]. The availability of cross-species PK data in rat, dog, and cynomolgus monkey enables direct dose translation without de novo pharmacokinetic characterization .

Structure-Based Drug Design and Computational Chemistry Campaigns Leveraging the 1.85 Å Co-Crystal Structure

AM-6494 is the structurally best-characterized cyclopropylthiazine BACE1 inhibitor, with a publicly deposited co-crystal structure (PDB: 6PZ4) at 1.85 Å resolution that reveals the complete binding mode including key interactions with the catalytic Asp32/228 dyad and the β-hairpin flap region [1]. Comparative molecular dynamics evidence demonstrating superior binding affinity and more effective flap closure relative to umibecestat provides a validated structural starting point for fragment growing, scaffold hopping, and free energy perturbation calculations . The alkyne moiety additionally enables click chemistry conjugation for target engagement probe development .

BACE1 Target Engagement and Selectivity Profiling in Cellular Assays Requiring Cathepsin D Counter-Screening

For cellular BACE1 target engagement studies where off-target cathepsin D activity must be excluded as a confounding variable, AM-6494 provides >340-fold selectivity (cathepsin D IC₅₀ = 137 nM) combined with sub-nanomolar BACE1 potency [1]. This selectivity profile is particularly relevant given published evidence that cathepsin D off-target activity drives ocular toxicity of certain β-secretase inhibitors, making cathepsin D counter-screening a necessary control in cellular assay design . Cross-species BACE1 activity confirmed in human, rat, mouse, dog, and monkey enzymes supports the use of AM-6494 as a species-agnostic BACE1 positive control .

Benchmarking and Comparative Pharmacology Studies Evaluating BACE1 Inhibitor Differentiation

AM-6494 serves as the optimal preclinical benchmark compound for head-to-head comparative pharmacology studies against clinical-stage BACE1 inhibitors (verubecestat, lanabecestat, elenbecestat, umibecestat) because it uniquely combines the strongest BACE1 biochemical potency (0.4 nM), a defined BACE2 selectivity window proven sufficient to avoid in vivo hypopigmentation, and validated multi-species PK/PD data [1]. A 2026 integrated network pharmacology and molecular docking study selected AM-6494 as the preclinical comparator benchmark specifically 'due to its high potency and greater BACE1 selectivity over BACE2, resulting in improved side-effect profiles in preclinical models' . This independent selection reinforces AM-6494's role as the reference standard for preclinical BACE1 inhibitor research.

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